セネガノリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

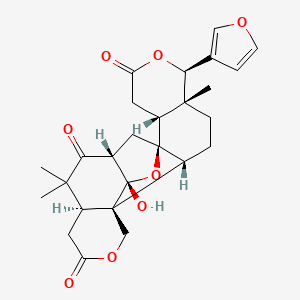

Seneganolide is a natural product found in Khaya ivorensis and Khaya senegalensis with data available.

科学的研究の応用

昆虫忌避剤

セネガノリドは、キヤヤ・セネガレンシス(センダン科)の樹皮から単離された新しいメキシカノリド型環B、D-セコリモノイドであり、昆虫忌避剤として作用します。 {svg_1}. 忌避活性は、従来の葉円盤法によって試験されました。 {svg_2}. このことから、セネガノリドは害虫防除や植物保護に利用できる可能性が示唆されます。

細胞毒性

セネガノリドAは、他のリモノイドとともに、カヤ・イボレンシスの果実から単離されました。 {svg_3}. これらの化合物はすべて、5種類の腫瘍細胞株に対する細胞毒性が評価されました。 {svg_4}. このことは、セネガノリドががん研究や治療に潜在的な応用があることを示唆しています。

構造的多様性と生物活性

センダン科植物の主要代謝産物であるセンダン科リモノイドは、その構造的多様性と幅広い生物活性のために、天然物分野で大きな関心を集めています。 {svg_5}. このファミリーの一員であるセネガノリドは、この多様性に貢献し、様々な生物活性研究に利用できる可能性があります。

作用機序

- Seneganolide primarily targets the large intestine and is used as a laxative to treat constipation .

- Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) .

- It stimulates peristaltic activity in the intestine by directly affecting the intestinal mucosa or nerve plexus, thereby increasing motility .

- PGE2 is involved in inflammation and smooth muscle contraction, which contributes to increased intestinal motility and defecation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

生化学分析

Biochemical Properties

Seneganolide plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been identified as an insect antifeedant, which suggests its interaction with insect digestive enzymes and receptors. The compound’s structure allows it to bind to specific sites on these enzymes, inhibiting their activity and thus deterring insects from feeding . Additionally, Seneganolide’s interaction with proteins involved in cellular signaling pathways may contribute to its antifeedant properties.

Cellular Effects

Seneganolide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In insect cells, Seneganolide disrupts normal cellular functions by inhibiting key enzymes involved in digestion and nutrient absorption. This disruption leads to altered gene expression and metabolic imbalances, ultimately affecting the insect’s ability to thrive . Furthermore, Seneganolide’s impact on cell signaling pathways may extend to other cell types, potentially influencing cellular responses to environmental stimuli.

Molecular Mechanism

At the molecular level, Seneganolide exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to a cascade of effects, including changes in gene expression and metabolic pathways. Seneganolide’s ability to bind to and inhibit enzymes involved in digestion is a key aspect of its antifeedant properties . Additionally, the compound may interact with receptors on cell membranes, influencing signal transduction pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Seneganolide have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that Seneganolide remains stable under certain conditions, maintaining its inhibitory effects on enzymes and cellular processes . Prolonged exposure to environmental factors such as light and temperature may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that Seneganolide’s effects on cellular function can persist, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of Seneganolide vary with different dosages in animal models. At lower doses, the compound effectively inhibits enzyme activity and disrupts cellular processes without causing significant toxicity . At higher doses, Seneganolide may exhibit toxic effects, including cellular damage and metabolic imbalances. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effects, while exceeding this threshold can lead to adverse outcomes. These findings highlight the importance of dosage optimization in utilizing Seneganolide for its intended applications.

Metabolic Pathways

Seneganolide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s metabolism involves its conversion into active metabolites that retain its inhibitory properties . These metabolites may further interact with enzymes involved in digestion and nutrient absorption, enhancing Seneganolide’s antifeedant effects. Additionally, Seneganolide’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism, contributing to its biochemical properties.

Transport and Distribution

Within cells and tissues, Seneganolide is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, Seneganolide can localize to specific compartments, such as the cytoplasm or organelles, where it exerts its inhibitory effects. The distribution of Seneganolide within tissues can also influence its overall efficacy, with higher concentrations in target tissues leading to more pronounced effects.

Subcellular Localization

Seneganolide’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, Seneganolide may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. This localization enhances Seneganolide’s ability to inhibit enzyme activity and disrupt cellular functions, contributing to its overall biochemical properties.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Seneganolide involves the conversion of the starting material, germacrone, to the final product, Seneganolide. The synthesis pathway includes several steps such as oxidation, reduction, and cyclization reactions.", "Starting Materials": [ "Germacrone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium hypochlorite", "Acetic anhydride", "Sulfuric acid", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Acetone" ], "Reaction": [ "Step 1: Germacrone is treated with sodium borohydride and hydrochloric acid to yield germacrol.", "Step 2: Germacrol is oxidized with sodium hypochlorite to yield germacranolide.", "Step 3: Germacranolide is reduced with sodium borohydride and hydrochloric acid to yield germacradienolide.", "Step 4: Germacradienolide is cyclized with sodium hydroxide to yield senecioylide.", "Step 5: Senecioylide is acetylated with acetic anhydride and sulfuric acid to yield Seneganolide.", "Step 6: Seneganolide is purified using methanol, ethanol, diethyl ether, chloroform, and acetone." ] } | |

CAS番号 |

301530-12-1 |

分子式 |

C26H30O8 |

分子量 |

470.5 g/mol |

IUPAC名 |

(1S,2R,6R,7R,10R,11S,16S,19S)-6-(furan-3-yl)-20-hydroxy-7,17,17-trimethyl-5,13,21-trioxahexacyclo[17.2.1.01,10.02,7.011,16.011,20]docosane-4,14,18-trione |

InChI |

InChI=1S/C26H30O8/c1-22(2)16-8-18(27)32-12-24(16)15-4-6-23(3)17(9-19(28)33-21(23)13-5-7-31-11-13)25(15)10-14(20(22)29)26(24,30)34-25/h5,7,11,14-17,21,30H,4,6,8-10,12H2,1-3H3/t14-,15+,16-,17+,21-,23+,24+,25+,26?/m0/s1 |

InChIキー |

VIOKSDWKSSMHBF-MNGWOIGJSA-N |

異性体SMILES |

C[C@@]12CC[C@H]3[C@@]4([C@@H]1CC(=O)O[C@H]2C5=COC=C5)C[C@H]6C(=O)C([C@H]7[C@@]3(C6(O4)O)COC(=O)C7)(C)C |

SMILES |

CC1(C2CC(=O)OCC23C4CCC5(C(C46CC(C1=O)C3(O6)O)CC(=O)OC5C7=COC=C7)C)C |

正規SMILES |

CC1(C2CC(=O)OCC23C4CCC5(C(C46CC(C1=O)C3(O6)O)CC(=O)OC5C7=COC=C7)C)C |

外観 |

Powder |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Seneganolide and where is it found?

A1: Seneganolide is a naturally occurring limonoid, specifically classified as a mexicanolide, known for its insect antifeedant properties. [, ] It was first isolated from the stem bark of the Khaya senegalensis tree, also known as African mahogany. [] This tree species is predominantly found in African countries. [] Later, Seneganolide was also isolated from the fruits of Khaya senegalensis growing in Vietnam. []

Q2: How does Seneganolide exhibit its insect antifeedant activity?

A2: While the exact mechanism of action of Seneganolide remains to be fully elucidated, its antifeedant activity was demonstrated through a conventional leaf disk method. [] This suggests that Seneganolide likely interacts with the insect's chemoreceptors, deterring them from feeding on treated plant material. Further research is needed to understand the specific molecular targets and downstream effects of Seneganolide in insects.

Q3: What is the chemical structure of Seneganolide?

A3: Seneganolide is a unique mexicanolide with a rings B,D-seco limonoid structure. [] Unfortunately, the specific molecular formula and weight are not provided in the given abstracts. To determine the spectroscopic data, one would need to refer to the full research articles.

Q4: Besides its antifeedant activity, has Seneganolide been investigated for other biological activities?

A4: Interestingly, while initially identified as an antifeedant, Seneganolide's co-isolation with other limonoids possessing cytotoxic activities [] hints at its potential for broader biological activity. Further research is necessary to explore these possibilities and uncover potential applications in other fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。